2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification steps would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydro derivatives.
Scientific Research Applications
2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Oxazole derivatives, like aleglitazar and oxaprozin, are known for their therapeutic potentials.
Uniqueness
What sets 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide apart is the combination of multiple heterocyclic rings within a single molecule. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-16-18-14-9-12(1-2-15(14)24-16)26(22,23)17-5-7-20-6-3-13(19-20)11-4-8-25-10-11/h1-4,6,8-10,17H,5,7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYHIYQTNMGTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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